Zibotentan

Beschreibung

Eigenschaften

IUPAC Name |

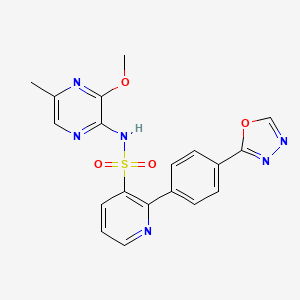

N-(3-methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O4S/c1-12-10-21-17(19(23-12)28-2)25-30(26,27)15-4-3-9-20-16(15)13-5-7-14(8-6-13)18-24-22-11-29-18/h3-11H,1-2H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHHZXWJVIEFGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)C4=NN=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870171 |

Source

|

| Record name | Zibotentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186497-07-4 |

Source

|

| Record name | Zibotentan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186497-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zibotentan [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186497074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zibotentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06629 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zibotentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-methoxy-5-methyl-2-pyrazinyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]-3-pyridinesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIBOTENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8054MM4902 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zibotentan's Mechanism of Action in Renal Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zibotentan, a highly selective endothelin-A (ET-A) receptor antagonist, is emerging as a promising therapeutic agent for chronic kidney disease (CKD). This technical guide provides an in-depth exploration of the core mechanism of action of Zibotentan in the context of renal pathophysiology. By elucidating its molecular targets and downstream signaling pathways, we aim to provide a comprehensive resource for researchers and drug development professionals in the field of nephrology.

The endothelin system, particularly the binding of endothelin-1 (ET-1) to the ET-A receptor, is a key driver of renal injury.[1][2] In various kidney diseases, including diabetic nephropathy, elevated ET-1 levels contribute to vasoconstriction, inflammation, fibrosis, and podocyte injury.[3][4] Zibotentan's therapeutic potential lies in its ability to selectively block these detrimental effects mediated by the ET-A receptor.

Core Mechanism of Action: Selective ET-A Receptor Antagonism

Zibotentan functions as a competitive antagonist of the endothelin-A (ET-A) receptor.[3] In renal physiology and pathophysiology, two primary endothelin receptor subtypes, ET-A and ET-B, play distinct roles. The ET-A receptor, predominantly located on vascular smooth muscle cells, mesangial cells, and podocytes, mediates vasoconstriction, cellular proliferation, hypertrophy, and the production of extracellular matrix. Conversely, the ET-B receptor is involved in vasodilation (via nitric oxide and prostacyclin release) and the clearance of circulating ET-1.

By selectively inhibiting the ET-A receptor, Zibotentan is designed to counteract the pathological effects of ET-1 in the kidney while preserving the potentially beneficial functions of the ET-B receptor. This targeted approach is hypothesized to reduce the risk of certain side effects associated with non-selective endothelin receptor antagonists. The primary therapeutic outcomes of Zibotentan's mechanism of action in renal disease include:

-

Reduction of Albuminuria: By mitigating glomerular injury and improving the function of the glomerular filtration barrier.

-

Improved Renal Hemodynamics: Through vasodilation of renal blood vessels, leading to enhanced renal blood flow.

-

Anti-inflammatory and Anti-fibrotic Effects: By inhibiting pro-inflammatory and pro-fibrotic signaling pathways within the kidney.

-

Reduction of Vascular Stiffness: Contributing to overall cardiovascular health, which is often compromised in patients with CKD.

Signaling Pathways Modulated by Zibotentan

Zibotentan's therapeutic effects are a consequence of its ability to modulate key intracellular signaling pathways that are aberrantly activated in renal disease. The following diagrams, generated using the DOT language, illustrate these pathways.

Pathophysiological ET-1 Signaling in Renal Cells

In pathological states, elevated endothelin-1 (ET-1) levels activate ET-A receptors on podocytes and mesangial cells, triggering downstream signaling cascades that contribute to renal damage.

References

- 1. Endothelin Receptor Antagonists in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Efficacy and safety of zibotentan and dapagliflozin in patients with chronic kidney disease: study design and baseline characteristics of the ZENITH-CKD trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of endothelin receptor antagonists on the progression of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Zibotentan: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zibotentan (development code ZD4054) is a potent and specific antagonist of the endothelin-A (ET-A) receptor, a key mediator in various physiological and pathological processes, including vasoconstriction, cell proliferation, and inflammation.[1][2] Initially investigated as a treatment for hormone-refractory prostate cancer, Zibotentan has more recently been explored in the context of chronic kidney disease (CKD).[2][3] This technical guide provides an in-depth overview of the pharmacological properties of Zibotentan, compiling preclinical and clinical data, detailing experimental methodologies, and illustrating key pathways and workflows.

Mechanism of Action

Zibotentan functions as a selective antagonist of the ET-A receptor.[1] The endothelin system comprises three peptides (ET-1, ET-2, and ET-3) and two primary receptor subtypes, ET-A and ET-B. The activation of the ET-A receptor by its primary ligand, ET-1, triggers a cascade of intracellular events that promote mitogenesis, angiogenesis, and cell survival, while inhibiting apoptosis. In the context of cancer, particularly prostate cancer, increased expression of the ET-A receptor is correlated with tumor progression and bone metastasis. By specifically blocking the ET-A receptor, Zibotentan aims to inhibit these pro-tumorigenic signaling pathways. A key feature of Zibotentan's mechanism is its high selectivity for the ET-A receptor with no significant activity at the ET-B receptor. This selectivity is considered advantageous as the ET-B receptor is involved in the clearance of circulating ET-1 and can mediate pro-apoptotic effects.

Signaling Pathway

The binding of endothelin-1 (ET-1) to the G-protein coupled ET-A receptor initiates a signaling cascade that influences cellular processes critical to cancer progression. Zibotentan acts by competitively inhibiting this initial binding step.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Zibotentan from preclinical and clinical studies.

Table 1: In Vitro Receptor Binding Affinity

| Parameter | Receptor | Value | Species | Reference |

| IC₅₀ | ET-A | 13 nM | Human | |

| IC₅₀ | ET-A | 21 nM | Human | |

| Kᵢ | ET-A | 13 nM | Human | |

| IC₅₀ | ET-B | >10 µM | Human |

Table 2: Pharmacokinetic Parameters in Healthy Volunteers (Single 15 mg Oral Dose)

| Parameter | Value | Unit | Reference |

| Cₘₐₓ (Maximum Plasma Concentration) | Not specified | - | |

| Tₘₐₓ (Time to Cₘₐₓ) | 1 | hour | |

| AUC (Area Under the Curve) | Not specified | - | |

| t₁/₂ (Terminal Half-life) | Not specified | - |

Table 3: Effect of Hepatic and Renal Impairment on Zibotentan Pharmacokinetics (Compared to Normal Function)

| Impairment Level | Change in AUC | Reference |

| Mild Hepatic | 40% increase | |

| Moderate Hepatic | 45% increase | |

| Severe Hepatic | 190% increase | |

| Mild Renal | 66% increase | |

| Moderate Renal | 89% increase | |

| Severe Renal | 117% increase |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Zibotentan are provided below. These protocols are representative of the techniques used in the preclinical and clinical assessment of Zibotentan.

Endothelin Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity (IC₅₀ and Kᵢ) of Zibotentan for the ET-A and ET-B receptors.

Methodology:

-

Membrane Preparation: Cell membranes from cell lines engineered to overexpress human ET-A or ET-B receptors are isolated by homogenization and centrifugation.

-

Binding Reaction: In a multi-well plate, a fixed concentration of radiolabeled endothelin-1 (e.g., [¹²⁵I]ET-1) is incubated with the cell membranes in the presence of increasing concentrations of Zibotentan.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of Zibotentan that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay

This assay measures the effect of Zibotentan on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., prostate or ovarian cancer cell lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of Zibotentan, with or without ET-1 stimulation, for a specified period (e.g., 24-72 hours).

-

MTT Assay:

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.

-

A solubilization solution is added to dissolve the formazan crystals.

-

-

Detection: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The effect of Zibotentan on cell proliferation is determined by comparing the absorbance of treated wells to control wells.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of Zibotentan in a living organism.

Methodology:

-

Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment: Once tumors reach a specified volume, the mice are randomized into treatment and control groups. The treatment group receives Zibotentan, typically administered orally or via intraperitoneal injection, at a defined dose and schedule (e.g., 10 mg/kg/day). The control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker assessment).

-

Data Analysis: The anti-tumor efficacy of Zibotentan is assessed by comparing the tumor growth rates and final tumor weights between the treated and control groups.

Clinical Development

Zibotentan has undergone extensive clinical investigation, primarily in prostate cancer and more recently in chronic kidney disease.

Prostate Cancer

Multiple Phase II and Phase III clinical trials (the ENTHUSE program) evaluated Zibotentan as a monotherapy and in combination with standard-of-care chemotherapy in patients with castration-resistant prostate cancer (CRPC). While some early trials showed a promising signal for improved overall survival, the later Phase III studies did not meet their primary endpoints for overall survival or progression-free survival. The most common adverse events observed were related to the mechanism of ET-A receptor antagonism and included peripheral edema, headache, and nasal congestion.

Chronic Kidney Disease

More recently, Zibotentan has been investigated in combination with dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, for the treatment of chronic kidney disease (CKD) with high proteinuria. The Phase IIb ZENITH-CKD trial (NCT04724837) demonstrated that the combination of Zibotentan and dapagliflozin resulted in a significant reduction in the urinary albumin-to-creatinine ratio (UACR) compared to dapagliflozin alone. These positive results have led to the initiation of a Phase III clinical program to further evaluate the efficacy and safety of this combination therapy in CKD.

Conclusion

Zibotentan is a well-characterized, potent, and selective ET-A receptor antagonist with a clear mechanism of action. While its development for prostate cancer was halted due to a lack of efficacy in pivotal trials, it has shown promise in a new therapeutic area, chronic kidney disease, when used in combination with an SGLT2 inhibitor. The extensive preclinical and clinical data available for Zibotentan provide a solid foundation for its continued investigation and potential future application in nephrology. This technical guide serves as a comprehensive resource for professionals in the field of drug development and research, summarizing the key pharmacological properties of this targeted therapy.

References

Zibotentan as a selective endothelin-A antagonist

An In-depth Technical Guide to Zibotentan: A Selective Endothelin-A Antagonist

Introduction

Zibotentan (ZD4054) is a potent, orally active, and highly selective antagonist of the endothelin-A (ET-A) receptor.[1][2][3] Initially developed by AstraZeneca for the treatment of hormone-resistant prostate cancer, zibotentan's journey has evolved following clinical trial outcomes.[3][4] While it did not demonstrate a significant survival benefit in large Phase III trials for prostate cancer, its specific mechanism of action has led to its reinvestigation in other therapeutic areas, notably chronic kidney disease (CKD).

The endothelin (ET) system, particularly the ET-1 ligand and its interaction with the ET-A receptor, is implicated in a variety of pathophysiological processes, including vasoconstriction, inflammation, cell proliferation, and fibrosis. By selectively blocking the ET-A receptor, zibotentan inhibits these downstream effects while preserving the functions mediated by the endothelin-B (ET-B) receptor, such as vasodilation and ET-1 clearance.

This technical guide provides a comprehensive overview of zibotentan for researchers, scientists, and drug development professionals. It details its mechanism of action, pharmacokinetics, pharmacodynamics, and summarizes key preclinical and clinical data, with a focus on quantitative results and experimental methodologies.

Chemical Properties

Zibotentan is a synthetic organic compound belonging to the class of phenylpyridines and pyridinesulfonamides.

Table 1: Chemical and Physical Properties of Zibotentan

| Property | Value | Reference |

| IUPAC Name | N-(3-methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide | |

| Synonyms | ZD4054, ZD-4054 | |

| Molecular Formula | C19H16N6O4S | |

| Molecular Weight | 424.43 g/mol | |

| CAS Number | 186497-07-4 |

Mechanism of Action: The Endothelin Signaling Pathway

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects by binding to two G-protein coupled receptor subtypes: ET-A and ET-B.

-

ET-A Receptors: Primarily located on smooth muscle cells, their activation by ET-1 leads to vasoconstriction, cellular proliferation, and inflammation. In cancer, ET-A receptor activation is linked to pro-oncogenic behaviors like inhibition of apoptosis.

-

ET-B Receptors: Found on endothelial cells, their activation mediates vasodilation through the release of nitric oxide and prostacyclin. They also play a crucial role in clearing circulating ET-1 from the bloodstream.

Zibotentan acts as a competitive antagonist, selectively binding to the ET-A receptor and blocking the downstream signaling initiated by ET-1. This selectivity is critical, as it inhibits the detrimental effects associated with ET-A activation while allowing for the beneficial, counter-regulatory actions of the ET-B receptor to continue.

Pharmacodynamics and Selectivity

Zibotentan's therapeutic potential is rooted in its high affinity and selectivity for the ET-A receptor over the ET-B receptor. This has been quantified in numerous preclinical studies.

Table 2: In Vitro Potency and Selectivity of Zibotentan

| Parameter | Receptor | Value | Notes | Reference |

| IC50 | ET-A | 13 nM | Concentration to inhibit 50% of binding. | |

| IC50 | ET-A | 21 nM | ||

| Ki | ET-A | 13 nM | Equilibrium dissociation constant. | |

| IC50 | ET-B | >10,000 nM (>10 µM) | Demonstrates high selectivity for ET-A. |

IC50: Half maximal inhibitory concentration; Ki: Inhibitory constant.

Preclinical studies in various cancer cell lines have demonstrated that zibotentan inhibits pro-oncogenic behaviors. For instance, at a concentration of 1 µM, zibotentan was shown to inhibit ET-1 induced mitogenic activity and transactivation of the epidermal growth factor receptor (EGFR) in ovarian carcinoma cell lines. It also inhibits the phosphorylation of downstream signaling molecules like AKT and p42/44 MAPK and promotes apoptosis.

Pharmacokinetics

Zibotentan is administered orally. Pharmacokinetic studies have shown that it is cleared through both renal excretion and metabolic pathways.

Table 3: Summary of Zibotentan Pharmacokinetics

| Parameter | Finding | Notes | Reference |

| Metabolism | Mediated by the CYP3A4 isozyme. | Co-administration with a potent CYP3A4 inhibitor (itraconazole) increased zibotentan exposure (AUC) by 28%. | |

| Elimination | Predominantly in urine. | Approximately 58% of the parent compound is eliminated via renal clearance. | |

| Dose Linearity | Exposure increases linearly between 5 mg and 15 mg doses. | Observed in patients with castration-resistant prostate cancer (CRPC). | |

| Accumulation | Minimal accumulation with repeated dosing. | ||

| Renal Impairment | Higher exposure due to slower clearance. | Total exposure (AUC) was approximately 2.10-fold higher in participants with concurrent moderate renal and hepatic impairment versus controls. | |

| Hepatic Impairment | Higher exposure due to slower clearance. | Absorption was unchanged in subjects with hepatic or renal impairment. |

AUC: Area under the plasma concentration-time curve.

Preclinical Efficacy

Zibotentan has demonstrated anticancer activity in a range of preclinical models.

Table 4: Selected Preclinical In Vivo Studies of Zibotentan

| Model | Dosing | Key Findings | Reference |

| Murine Tumor Xenografts (Prostate, Ovarian, Breast) | 10 mg/kg/day (intraperitoneal) or 50 mg/kg/day (oral) | Inhibited tumor cell proliferation and mortality. | |

| Murine Tumor Xenografts | 25 and 50 mg/kg/day (oral) | Inhibited blood vessel growth (angiogenesis) into tumor explants. | |

| HEY Ovarian Carcinoma Xenografts (Mice) | 10 mg/kg/day for 21 days (intraperitoneal) | Potently inhibited tumor growth by 69% with no associated toxicity. Associated with a 37% inhibition of Ki-67 expression and a 62% inhibition of tumor-induced vascularization. |

Clinical Studies

Zibotentan has undergone extensive clinical evaluation, initially in oncology and more recently in nephrology.

Prostate Cancer Trials

Zibotentan was evaluated in a large Phase III program (ENTHUSE) for patients with castration-resistant prostate cancer (CRPC).

Table 5: Key Phase III Prostate Cancer Trial Results for Zibotentan

| Study | Patient Population | Treatment Arm | Primary Endpoint | Result | Reference |

| ENTHUSE M1 (NCT00554229) | Metastatic CRPC (n=594) | Zibotentan 10 mg/day vs. Placebo | Overall Survival (OS) | Median OS: 24.5 months (Zibotentan) vs. 22.5 months (Placebo). Not statistically significant (HR 0.87, p=0.240). | |

| ENTHUSE M0 | Non-metastatic CRPC (n=1421) | Zibotentan 10 mg/day vs. Placebo | Overall Survival (OS) & Progression-Free Survival (PFS) | No significant difference vs. placebo for OS (HR 1.13) or PFS (HR 0.89). Trial terminated early for futility. |

HR: Hazard Ratio.

Despite not meeting its primary endpoints for survival in prostate cancer, these trials confirmed target engagement, with common adverse events being related to the ET-A antagonism mechanism.

Chronic Kidney Disease (CKD) Trials

More recently, zibotentan has been repurposed in combination with the SGLT2 inhibitor dapagliflozin for the treatment of CKD with high proteinuria. The rationale is that combining an ET-A antagonist to reduce glomerular pressure with an SGLT2 inhibitor could provide synergistic benefits while mitigating side effects like fluid retention.

Table 6: Results from the Phase IIb ZENITH-CKD Trial (NCT04724837)

| Parameter | Dapagliflozin Alone (n=177) | Low-Dose Zibotentan (0.25 mg) + Dapagliflozin (n=91) | High-Dose Zibotentan (1.5 mg) + Dapagliflozin (n=179) | Reference |

| Mean UACR Reduction from Baseline (at 12 weeks) | - | -47.7% | -52.5% | |

| UACR Difference vs. Dapagliflozin Alone | - | -27.0% (p=0.002) | -33.7% (p<0.001) | |

| Fluid Retention Events | 7.9% | 8.8% | 18.4% |

UACR: Urinary Albumin-to-Creatinine Ratio.

The ZENITH-CKD trial demonstrated that the combination of zibotentan and dapagliflozin led to statistically significant and clinically meaningful reductions in albuminuria compared to dapagliflozin alone. The low-dose combination showed a favorable safety profile with fluid retention rates comparable to the control group, supporting its advancement into Phase III trials.

Experimental Protocols

Assessing the potency and selectivity of an ET-A receptor antagonist like zibotentan is a critical step. A standard method is the competitive radioligand-binding assay.

Protocol: Receptor-Binding Assay for ET-A Selectivity

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of zibotentan for the human ET-A receptor.

Materials:

-

Cell membranes from a cell line expressing recombinant human ET-A receptors (e.g., mouse erythroleukemic cells).

-

Radioligand: 125Iodine-labeled Endothelin-1 ([¹²⁵I]ET-1).

-

Zibotentan at varying concentrations (e.g., 100 pM to 100 µM in half-log increments).

-

Assay buffer and filtration apparatus.

Methodology:

-

Preparation: Prepare cell membranes expressing the ET-A receptor.

-

Incubation: Incubate the cell membranes with a fixed concentration of [¹²⁵I]ET-1 and varying concentrations of zibotentan. Incubations are typically performed in triplicate.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Analysis: Plot the percentage of specific binding of [¹²⁵I]ET-1 against the logarithm of the zibotentan concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the pIC50 value.

-

Calculation: The IC50 is calculated from the pIC50. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

-

Selectivity Check: The same assay is repeated using cell membranes expressing the human ET-B receptor to determine the IC50 for the off-target receptor, thereby establishing selectivity.

Safety and Tolerability

Across multiple clinical trials, zibotentan has demonstrated a consistent and manageable safety profile. The most common adverse events are directly related to its mechanism of action as an ET-A receptor antagonist.

-

Common Adverse Events: The most frequently reported adverse events in clinical trials include peripheral edema, headache, and nasal congestion/rhinitis. In a Phase III study in metastatic CRPC, peripheral edema was reported in 44% and headache in 31% of patients receiving zibotentan.

-

Fluid Retention: Endothelin receptor antagonists as a class are associated with fluid retention. In the ZENITH-CKD trial, this was more pronounced with the high-dose zibotentan (18.4% of patients) but was comparable to placebo at the low dose (8.8% vs 7.9%).

-

Cardiac Effects: In one prostate cancer study, cardiac failure events were higher in the zibotentan group compared to placebo (5.7% vs 1.7%), though these were reported as manageable and reversible.

-

Preclinical Safety: Preclinical safety studies of up to 12 months in duration have been performed. Reproductive toxicology studies indicate a risk of fetal toxicity.

Conclusion

Zibotentan is a well-characterized, potent, and highly selective antagonist of the endothelin-A receptor. Its mechanism of action, which targets key pathways in vasoconstriction, cell proliferation, and inflammation, has been extensively studied. While it did not achieve its primary endpoints in the treatment of prostate cancer, the deep understanding of its pharmacology and safety profile has enabled a successful pivot to new therapeutic areas.

Recent positive data from the ZENITH-CKD trial has revitalized interest in zibotentan, highlighting its potential as part of a combination therapy to address residual proteinuria in patients with chronic kidney disease. This shift underscores the importance of a thorough understanding of a compound's mechanism of action, allowing for its application to be explored across different diseases where the target pathway is relevant. Future research will focus on confirming its long-term renal and cardiovascular benefits in larger Phase III trials.

References

The Endothelin Pathway in Cancer Progression: A Technical Guide for Researchers

Abstract: The endothelin (ET) axis, comprising endothelin peptides and their G protein-coupled receptors, has emerged as a critical mediator in oncology. Once primarily known for its role in vasoconstriction, the ET-1 signaling pathway is now recognized as a significant driver of multiple hallmarks of cancer.[1][2] Dysregulation of this axis, particularly the overexpression of ET-1 and its primary receptor, ET-A, is frequently observed in a wide array of malignancies, including prostate, ovarian, colorectal, and breast cancers.[3][4] Activation of the pathway promotes tumor progression by stimulating cell proliferation, inhibiting apoptosis, fostering angiogenesis, inducing epithelial-mesenchymal transition (EMT), and facilitating invasion and metastasis.[4] Furthermore, the endothelin axis has been implicated in the development of chemoresistance, presenting a significant challenge in cancer therapy. This guide provides an in-depth examination of the endothelin signaling network, its multifaceted roles in tumorigenesis, key experimental methodologies for its study, and its potential as a therapeutic target for novel anticancer strategies.

The Endothelin Axis: Components and Dysregulation

The endothelin axis consists of three 21-amino acid peptides (ET-1, ET-2, and ET-3), two G protein-coupled receptors (GPCRs)—the endothelin A receptor (ETAR) and endothelin B receptor (ETBR)—and endothelin-converting enzymes that process the inactive pro-peptides into their active forms. ET-1 is the most potent and clinically investigated isoform in the context of cancer.

In normal physiology, the axis regulates processes like vasomotor tone and tissue development. However, in the tumor microenvironment, cancer cells and surrounding stromal cells can overproduce ET-1, establishing an autocrine and paracrine signaling loop that fuels cancer progression. This abnormal activation is a key driver of malignancy. ETAR activation is predominantly linked to pro-tumorigenic effects, while ETBR signaling can have opposing roles, including vasodilation and apoptosis induction, although it also contributes to processes like angiogenesis and immune cell trafficking.

Core Signaling Pathways in Cancer

Upon binding of ET-1 to its receptors, primarily ETAR on cancer cells, a cascade of intracellular signaling pathways is initiated. These pathways are central to the peptide's cancer-promoting effects. The activation can be G protein-dependent or β-arrestin-dependent, leading to crosstalk between multiple signaling networks.

Key downstream pathways include:

-

Mitogen-Activated Protein Kinase (MAPK): The ET-1/ETAR axis frequently activates the ERK1/2 pathway, a central regulator of cell proliferation and survival.

-

Phosphoinositide 3-Kinase (PI3K)/Akt: This pathway is crucial for cell survival, growth, and proliferation, and its activation by ET-1 helps cancer cells evade apoptosis.

-

β-Catenin Signaling: ET-1 can stimulate the β-catenin pathway, which is involved in cell proliferation and EMT. This can occur through a positive feedback loop where β-catenin also transcriptionally activates ET-1 expression.

-

Src and EGFR Transactivation: ET-1 can transactivate the Epidermal Growth Factor Receptor (EGFR) via Src kinase, amplifying mitogenic signals and promoting an invasive phenotype.

-

Rho GTPase Family: Pathways involving RhoA and RhoC are activated by ET-1 to control cell shape, migration, and the formation of invasive structures.

-

Integrin-Linked Kinase (ILK): This pathway is critical for ET-1-induced EMT, leading to the stabilization of key transcriptional regulators like Snail and β-catenin.

Role of the Endothelin Axis in Cancer Hallmarks

Angiogenesis

The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. The ET-1 axis is a potent, non-canonical stimulator of this process through two primary mechanisms:

-

Direct Action: ET-1 can act directly on endothelial cells, which express ETBR, to promote their proliferation, migration, and formation of vessel-like structures.

-

Indirect Action: Acting through ETAR on tumor cells, ET-1 stimulates the production of major angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). This induction is often mediated by the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that ET-1 can upregulate even under normal oxygen conditions.

Epithelial-Mesenchymal Transition (EMT) and Metastasis

EMT is a crucial process by which epithelial cancer cells lose their cell-cell junctions and apical-basal polarity, acquiring a migratory, mesenchymal phenotype that facilitates invasion and metastasis. The ET-1/ETAR axis is a potent inducer of EMT.

Activation of ETAR by ET-1 triggers a signaling cascade involving ILK, which leads to the phosphorylation and inhibition of Glycogen Synthase Kinase-3β (GSK-3β). This inhibition prevents the degradation of key EMT-driving transcription factors such as Snail and β-catenin, allowing them to accumulate and translocate to the nucleus. There, they repress the expression of epithelial markers like E-cadherin and upregulate mesenchymal markers like N-cadherin and vimentin, ultimately promoting a more invasive and metastatic phenotype.

Chemoresistance

The ET-1 axis contributes significantly to resistance against conventional chemotherapy, such as taxanes and platinum-based agents. This is achieved through several mechanisms, including the inhibition of apoptosis via modulation of Bcl-2 family proteins and the activation of potent survival pathways like PI3K/Akt. Furthermore, the induction of EMT is itself linked to a chemoresistant phenotype. Studies have shown that in chemoresistant ovarian cancer cells, ET-1 and ETAR are upregulated, and targeting this axis can help resensitize cells to cytotoxic drugs. The ETAR/β-arrestin/β-catenin signaling complex has been identified as a key nexus in acquiring this resistant phenotype.

The Endothelin Axis as a Therapeutic Target

The central role of the endothelin pathway in driving cancer progression makes it an attractive therapeutic target. Blockade of this axis, primarily through ETAR antagonists, has shown promise in preclinical models by inhibiting tumor growth, angiogenesis, and metastasis. Several ET receptor antagonists have been developed, some of which are approved for other conditions like pulmonary hypertension.

Table 1: Preclinical Pharmacological Data of Select Endothelin Receptor Antagonists

| Compound | Target(s) | Parameter | Value | Cancer Model/System | Reference(s) |

| Zibotentan (ZD4054) | Selective ETAR | IC₅₀ (ET-1 Binding) | 0.1-10 µmol/L | Colorectal Cancer Tissues | |

| Proliferation | Inhibition | Ovarian & Prostate Cancer Cells | |||

| Angiogenesis | Inhibition | Ovarian Tumor Xenografts | |||

| Atrasentan (ABT-627) | Selective ETAR | Tumor Growth | Inhibition | Ovarian Cancer Xenografts | |

| Metastasis | Inhibition | Ovarian Carcinoma Xenografts | |||

| Bosentan | Dual ETAR/ETBR | Apoptosis | Increased | Pancreatic Cancer Cells (with gemcitabine) | |

| Tumor Growth | Inhibition | Breast Carcinoma Model | |||

| BQ123 | Selective ETAR | IC₅₀ (ET-1 Binding) | > Zibotentan | Colorectal Cancer Tissues | |

| BQ788 | Selective ETBR | IC₅₀ (ET-1 Binding) | ~1 mmol/L | Colorectal Cancer Tissues | |

| Migration | Inhibition | Colorectal Cancer Cells |

Note: IC₅₀ (Inhibitory Concentration 50%) represents the concentration of an antagonist required to inhibit 50% of the specific binding of ET-1.

Key Experimental Protocols

Investigating the endothelin pathway requires a range of in vitro and in vivo techniques. The following are detailed methodologies for key experiments.

Protocol: In Vitro Cell Proliferation (BrdU Incorporation Assay)

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding: Plate cancer cells (e.g., HT29 colorectal or HEY ovarian) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Serum Starvation: Synchronize the cells by incubating them in a serum-free medium for 24 hours.

-

Treatment: Treat cells with ET-1 (e.g., 100 nM) in the presence or absence of varying concentrations of an ET receptor antagonist (e.g., Zibotentan, Atrasentan) for 24-48 hours. Include appropriate vehicle controls.

-

BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) labeling solution (e.g., 10 µM) to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Remove the labeling medium, fix the cells (e.g., with a methanol-based fixing solution), and denature the DNA to allow antibody access.

-

Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate for 90 minutes at room temperature.

-

Washing: Wash the wells thoroughly to remove any unbound antibody.

-

Substrate Reaction: Add the enzyme substrate (e.g., TMB) and incubate until color development is sufficient. Stop the reaction with an acidic solution.

-

Quantification: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm). Increased absorbance correlates with increased DNA synthesis and proliferation.

Protocol: In Vitro Cell Invasion (Boyden Chamber Assay)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

-

Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) for 2 hours with a serum-free medium at 37°C.

-

Cell Preparation: Harvest serum-starved cancer cells and resuspend them in a serum-free medium.

-

Cell Seeding: Add 5 x 10⁴ cells to the upper chamber of the insert. If testing antagonists, pre-incubate the cells with the compound before seeding.

-

Chemoattractant: Fill the lower chamber with a medium containing ET-1 (e.g., 100 nM) as a chemoattractant. A medium with a chemoattractant like 10% FBS can serve as a positive control.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.

-

Removal of Non-invasive Cells: After incubation, use a cotton swab to gently remove the non-invading cells from the top surface of the insert.

-

Fixation and Staining: Fix the cells that have invaded to the bottom of the membrane with methanol and stain them with a solution like crystal violet.

-

Quantification: Elute the stain from the cells and measure the absorbance, or count the number of invading cells in several microscopic fields. A decrease in the number of stained cells in antagonist-treated wells indicates inhibition of invasion.

Protocol: In Vivo Xenograft Tumor Model

This model evaluates the effect of ET receptor antagonists on tumor growth in a living organism.

-

Cell Preparation: Harvest cancer cells (e.g., ovarian HEY cells) from culture, wash with PBS, and resuspend in a sterile solution of PBS or Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.

-

Animal Model: Use immunocompromised mice (e.g., female nude mice, 6-8 weeks old).

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate volume using the formula: (Length x Width²)/2.

-

Treatment Administration: Randomize mice into treatment and control groups. Administer the ET receptor antagonist (e.g., ZD4054) or vehicle control daily via oral gavage.

-

Endpoint: Continue treatment for a predefined period (e.g., 28 days) or until tumors in the control group reach a maximum ethical size. Monitor animal weight and health throughout the study.

-

Analysis: At the end of the study, euthanize the animals and excise the tumors. Compare the final tumor volumes and weights between the treatment and control groups to determine the efficacy of the antagonist. Tumors can be further processed for histological or molecular analysis (e.g., to assess angiogenesis or EMT markers).

References

- 1. Endothelin and the tumor microenvironment: a finger in every pie - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelin-1 and Its Role in Cancer and Potential Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Endothelin receptor antagonism and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Oncology of Zibotentan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zibotentan (ZD4054) is a potent and specific antagonist of the Endothelin-A (ETA) receptor, a key player in the endothelin signaling pathway.[1] The endothelin axis, particularly the interaction of Endothelin-1 (ET-1) with the ETA receptor, has been implicated in various tumorigenic processes, including cell proliferation, survival, angiogenesis, and metastasis.[2][3] This has positioned the ETA receptor as a compelling target for anticancer therapies. This technical guide provides a comprehensive overview of the preclinical research on Zibotentan in oncology, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways. Although Zibotentan did not demonstrate efficacy in late-stage clinical trials for prostate cancer, the preclinical data underscores the scientific rationale for targeting the ETA receptor in oncology.[1]

Mechanism of Action

Zibotentan functions as a competitive antagonist of the ETA receptor, thereby inhibiting the downstream signaling cascades initiated by its ligand, ET-1.[1] ET-1 binding to the ETA receptor, a G-protein coupled receptor, triggers a multitude of intracellular signaling pathways that contribute to cancer progression. Zibotentan's specificity for the ETA receptor, with no significant activity at the ETB receptor, is a key feature of its preclinical profile. This selectivity is important as the ETB receptor is involved in the clearance of circulating ET-1 and can mediate pro-apoptotic signals. By selectively blocking the ETA receptor, Zibotentan aims to inhibit the pro-oncogenic effects of ET-1 while preserving the potential beneficial functions of the ETB receptor.

Quantitative Preclinical Data

The preclinical efficacy of Zibotentan has been evaluated across a range of in vitro and in vivo oncology models. The following tables summarize the key quantitative data from these studies.

| Parameter | Value | Cell Line/Model | Cancer Type | Reference |

| IC50 (ETA Receptor Binding) | 13 nM | Recombinant Human ETA | - | |

| IC50 (ETB Receptor Binding) | >10 µM | Recombinant Human ETB | - | |

| Ki (ETA Receptor Affinity) | 13 nM | Cloned Human ETA | - | |

| IC50 (ET-1 Binding Inhibition) | 0.1-10 µmol/L | Colorectal Cancer Tissues | Colorectal Cancer |

Table 1: In Vitro Binding Affinity and Inhibition

| Cancer Type | Cell Line(s) | In Vitro Effect | Zibotentan Concentration | Reference |

| Ovarian Cancer | HEY, OVCA 433 | Inhibition of ET-1 induced mitogenic activity and EGFR transactivation | 1 µM | |

| Ovarian Cancer | HEY, OVCA 433 | Reversion of ET-1 mediated epithelial-mesenchymal transition (EMT) | 1 µM | |

| Ovarian Cancer | SKOV-3, A-2780 | Inhibition of basal and ET-1 induced cell proliferation, increased apoptosis | Not specified | |

| Colorectal Cancer | HT29, SW620 | Inhibition of ET-1 stimulated proliferation | Not specified | |

| Various | Osteoblast, vascular myoepithelial, prostate, breast, ovarian cell lines | Inhibition of apoptosis and cellular proliferation | Not specified |

Table 2: In Vitro Cellular Effects of Zibotentan

| Cancer Type | Model | Zibotentan Dosage | Route | Effect | Reference |

| Ovarian Cancer | HEY xenografts in mice | 10 mg/kg/day for 21 days | i.p. | 69% inhibition of tumor growth, 37% inhibition of Ki-67 expression, 62% inhibition of tumor-induced vascularization | |

| Prostate, Ovarian, Breast, etc. | Murine tumor xenografts | 10 mg/kg/day | i.p. | Inhibition of tumor cell proliferation and mortality | |

| Prostate, Ovarian, Breast, etc. | Murine tumor xenografts | 50 mg/kg/day | p.o. | Inhibition of tumor cell proliferation and mortality | |

| Various | Tumor explants | 25 and 50 mg/kg/day | p.o. | Inhibition of blood vessel growth |

Table 3: In Vivo Efficacy of Zibotentan in Xenograft Models

Experimental Protocols

This section provides detailed methodologies for key preclinical experiments used to evaluate the efficacy of Zibotentan.

Cell Proliferation Assay (Methylene Blue Assay)

This colorimetric assay is used to assess the effect of Zibotentan on cancer cell proliferation.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2 x 10^5 cells/mL (100 µL per well) and incubated for 24 hours to allow for cell attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Zibotentan or a vehicle control. The plates are then incubated for a specified period (e.g., 48-72 hours).

-

Staining: The medium is removed, and the cells are fixed. Subsequently, a methylene blue solution (e.g., 0.5%) is added to each well and incubated for a designated time to stain the cells.

-

Quantification: After washing to remove excess stain, the methylene blue is eluted from the cells. The absorbance of the eluate is then measured using a microplate reader at a specific wavelength (e.g., 650 nm). The absorbance is proportional to the number of viable cells.

Cell Migration Assay (Scratch Wound Assay)

This assay is employed to evaluate the effect of Zibotentan on the migratory capacity of cancer cells.

-

Cell Seeding: Cells are seeded in a 6-well or 12-well plate and grown to form a confluent monolayer.

-

Wound Creation: A sterile pipette tip (e.g., 200 µL) is used to create a linear scratch or "wound" in the cell monolayer.

-

Treatment and Imaging: The cells are washed to remove detached cells, and fresh medium containing either Zibotentan or a vehicle control is added. The "wound" area is imaged at time zero and at subsequent time points (e.g., every 8-12 hours) using a phase-contrast microscope.

-

Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point. A delay in wound closure in the Zibotentan-treated group compared to the control group indicates an inhibitory effect on cell migration.

Cell Contraction Assay (Collagen Gel Lattice Assay)

This assay assesses the ability of cancer-associated fibroblasts to contract a collagen matrix, a process involved in tumor invasion, and the inhibitory effect of Zibotentan.

-

Cell Preparation: Fibroblasts are harvested and resuspended in culture medium at a concentration of 2-5 x 10^6 cells/mL.

-

Collagen Lattice Formation: A cold collagen gel working solution is mixed with the cell suspension. Aliquots of this mixture are then dispensed into a 24-well plate and allowed to polymerize at 37°C for one hour.

-

Treatment and Release: After polymerization, culture medium with or without Zibotentan is added on top of the collagen gels. To initiate contraction, the gels are gently detached from the sides of the well.

-

Measurement: The diameter or area of the collagen gel is measured at various time points after release. A reduction in the contraction of the Zibotentan-treated gels compared to the control indicates an inhibitory effect.

In Vivo Subcutaneous Xenograft Model

This model is used to evaluate the in vivo antitumor efficacy of Zibotentan.

-

Cell Preparation and Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth Monitoring: Once tumors become palpable, their dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: Volume = (length x width^2) / 2.

-

Treatment Administration: When tumors reach a predetermined size, the mice are randomized into treatment and control groups. Zibotentan is administered via the specified route (e.g., intraperitoneal or oral) at the designated dose and schedule. The control group receives the vehicle.

-

Endpoint Analysis: The study continues until a defined endpoint is reached, such as a specific tumor volume or a predetermined time point. Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

Signaling Pathways and Visualization

The binding of ET-1 to the ETA receptor activates several downstream signaling pathways crucial for cancer cell proliferation and survival. Zibotentan, by blocking this initial interaction, inhibits these pro-oncogenic signals.

ET-1/ETA Receptor Signaling Cascade

Upon ET-1 binding, the ETA receptor activates G-proteins, leading to the stimulation of Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events, in turn, can activate the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt signaling pathways, both of which are central regulators of cell growth, proliferation, and survival.

Caption: ET-1/ETA Receptor Signaling Cascade and Zibotentan's Point of Intervention.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for the in vitro preclinical evaluation of Zibotentan.

Caption: A typical experimental workflow for the in vitro evaluation of Zibotentan.

Conclusion

The preclinical data for Zibotentan provide a strong rationale for the therapeutic targeting of the ETA receptor in various cancers. Through its specific antagonism of the ETA receptor, Zibotentan effectively inhibits key signaling pathways, such as the PI3K/Akt and MAPK cascades, leading to reduced cell proliferation, migration, and tumor growth in preclinical models. While clinical success has been elusive, the comprehensive preclinical evaluation of Zibotentan has significantly contributed to our understanding of the role of the endothelin axis in oncology and continues to inform the development of novel therapeutic strategies targeting this pathway. This technical guide serves as a valuable resource for researchers and drug development professionals working in this area.

References

Zibotentan (ZD4054): A Technical Overview of its Discovery and Development

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

Zibotentan (ZD4054) is a potent and selective antagonist of the endothelin-A (ETA) receptor, developed by AstraZeneca. Initially investigated as a promising anti-cancer agent, particularly for castration-resistant prostate cancer (CRPC), its development in oncology was ultimately halted due to a lack of significant improvement in overall survival in Phase III clinical trials. This technical guide provides a comprehensive overview of the discovery and development history of Zibotentan, detailing its mechanism of action, preclinical pharmacology, pharmacokinetic profile, and the extensive clinical trial program conducted in prostate cancer. The document aims to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the journey of a targeted therapy from conception to late-stage clinical evaluation.

Introduction: The Endothelin Axis as a Therapeutic Target

The endothelin (ET) axis, comprising ET-1, ET-2, and ET-3 peptides and their receptors ETA and ETB, plays a crucial role in various physiological processes, including vasoconstriction and cell proliferation.[1][2] The overexpression of ET-1 and its primary receptor, ETA, has been implicated in the pathogenesis and progression of several cancers, including prostate cancer.[3][4] Activation of the ETA receptor by ET-1 promotes tumor growth, invasion, angiogenesis, and resistance to apoptosis.[3] This understanding established the ETA receptor as a rational target for anticancer therapy, leading to the development of selective antagonists like Zibotentan.

Discovery and Preclinical Development of Zibotentan (ZD4054)

Zibotentan was identified through a medicinal chemistry program aimed at discovering potent and selective non-peptide antagonists of the ETA receptor. The lead optimization process focused on enhancing potency, selectivity, and pharmacokinetic properties suitable for oral administration.

Mechanism of Action

Zibotentan is a highly specific antagonist of the ETA receptor, exhibiting significantly lower affinity for the ETB receptor. By blocking the binding of ET-1 to the ETA receptor, Zibotentan inhibits the downstream signaling pathways that contribute to tumor progression. Notably, this selective antagonism is designed to inhibit the pro-oncogenic effects mediated by the ETA receptor while preserving the potential pro-apoptotic and clearance functions of the ETB receptor.

In Vitro Pharmacology

Preclinical in vitro studies demonstrated Zibotentan's high affinity and selectivity for the human ETA receptor. These studies were crucial in establishing the compound's initial pharmacological profile.

Table 1: In Vitro Activity of Zibotentan

| Parameter | Value | Cell/Receptor System | Reference |

| IC50 (ETA) | 13 nM | Human ETA Receptor | |

| IC50 (ETA) | 21 nM | Human ETA Receptor | |

| Ki (ETA) | 13 nM | Human ETA Receptor | |

| IC50 (ETB) | >10 µM | Human ETB Receptor |

Preclinical In Vivo Studies

In vivo studies in various murine tumor xenograft models, including prostate, ovarian, and breast cancer, showed that Zibotentan could inhibit tumor cell proliferation and mortality. It also demonstrated anti-angiogenic effects by inhibiting blood vessel growth into tumor explants.

Table 2: Preclinical In Vivo Efficacy of Zibotentan

| Animal Model | Dosing | Outcome | Reference |

| Murine tumor xenografts (prostate, ovarian, breast) | 10 mg/kg/day, ip | Inhibited tumor cell proliferation and mortality | |

| Murine tumor xenografts (prostate, ovarian, breast) | 50 mg/kg/day, po | Inhibited tumor cell proliferation and mortality | |

| Tumor explants | 25 and 50 mg/kg/day, po | Inhibited blood vessel growth |

Experimental Protocols

Receptor-Binding Assay

Objective: To determine the binding affinity (IC50 and Ki) of Zibotentan for the human ETA and ETB receptors.

Methodology:

-

Receptor Preparation: Membranes from cells expressing cloned human ETA or ETB receptors were used.

-

Radioligand: 125I-labeled ET-1 was used as the radioligand.

-

Competition Binding: Incubations were carried out with the receptor preparation, radioligand, and varying concentrations of Zibotentan.

-

Separation: Bound and free radioligand were separated by filtration.

-

Detection: The amount of bound radioactivity was measured using a gamma counter.

-

Data Analysis: The concentration of Zibotentan that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The equilibrium dissociation constant (Ki) was calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay

Objective: To assess the effect of Zibotentan on the proliferation of cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., ovarian carcinoma cell lines HEY and OVCA 433) were cultured in appropriate media.

-

Treatment: Cells were treated with ET-1 to induce proliferation, in the presence or absence of varying concentrations of Zibotentan.

-

Incubation: Cells were incubated for a specified period (e.g., 48 hours).

-

Quantification: Cell proliferation was measured using a standard method, such as the methylene blue assay, which correlates absorbance to cell number.

-

Data Analysis: The inhibition of cell proliferation by Zibotentan was calculated relative to control-treated cells.

Visualizing Key Processes

Zibotentan's Mechanism of Action

Caption: Zibotentan selectively blocks the ETA receptor.

Zibotentan Drug Development Workflow

Caption: Zibotentan's path from target to Phase III.

Clinical Development

The clinical development of Zibotentan primarily focused on its potential as a treatment for castration-resistant prostate cancer (CRPC).

Pharmacokinetics and Metabolism

Following oral administration, Zibotentan is rapidly absorbed, with maximum plasma concentrations observed approximately one hour after dosing. The drug is cleared through both metabolism and renal excretion, with the majority of the dose excreted in the urine. Metabolism is mediated in part by the CYP3A4 isozyme.

Table 3: Human Pharmacokinetic Properties of Zibotentan

| Parameter | Description | Reference |

| Absorption | Rapidly absorbed after oral administration. | |

| Tmax | ~1 hour post-dose. | |

| Elimination | Primarily via metabolism and urinary excretion. | |

| Metabolism | Partially mediated by CYP3A4. |

Phase I and II Clinical Trials

Early-phase clinical trials established the safety and tolerability profile of Zibotentan in healthy volunteers and cancer patients. Single doses up to 240 mg and multiple daily doses of up to 100 mg for 14 days were administered to healthy volunteers. A Phase II study in patients with metastatic CRPC showed a promising signal for improvement in overall survival, which prompted the initiation of a large Phase III program.

The ENTHUSE Phase III Program

The efficacy and safety of Zibotentan in CRPC were extensively evaluated in the ENTHUSE (Endothelin A Use) clinical trial program, which included several large, randomized, placebo-controlled studies.

-

ENTHUSE M0 (NCT00626548): This trial evaluated Zibotentan in patients with non-metastatic CRPC.

-

ENTHUSE M1 (NCT00554229): This study assessed Zibotentan in patients with metastatic CRPC who were pain-free or mildly symptomatic.

-

ENTHUSE M1C (NCT00617669): This trial investigated Zibotentan in combination with docetaxel chemotherapy in patients with metastatic CRPC.

Phase III Clinical Trial Design (ENTHUSE M1C Example)

Caption: Design of the ENTHUSE M1C Phase III trial.

Clinical Trial Outcomes and Discontinuation in Oncology

Despite the promising preclinical data and early clinical signals, the Phase III ENTHUSE trials did not demonstrate a significant improvement in the primary endpoint of overall survival for patients receiving Zibotentan compared to placebo. For instance, in one of the studies, the addition of Zibotentan to standard of care did not result in a statistically significant increase in overall survival. Consequently, AstraZeneca announced the discontinuation of Zibotentan's development for prostate cancer and stated that no regulatory submissions were planned for this indication.

Safety and Tolerability

Across the clinical trial program, Zibotentan was generally well-tolerated. The most common adverse events were related to the mechanism of action of ETA receptor antagonism and included peripheral edema, headache, and nasal congestion. A pooled analysis of the oncology trials did not find evidence of Zibotentan-related liver injury, a concern with some other endothelin receptor antagonists.

Conclusion

The development of Zibotentan represents a comprehensive effort to translate a strong scientific rationale into a novel cancer therapy. While the journey of Zibotentan in oncology did not lead to a new treatment for prostate cancer, the extensive preclinical and clinical data generated provide valuable insights for the drug development community. The story of Zibotentan underscores the challenges of translating preclinical efficacy into clinical benefit, particularly in complex diseases like cancer. The detailed understanding of its pharmacology, pharmacokinetics, and safety profile, as outlined in this guide, remains a significant contribution to the field of targeted therapy and endothelin receptor biology. The safety profile established during its oncology development has allowed for the exploration of Zibotentan in other therapeutic areas, such as chronic kidney disease.

References

- 1. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Endothelin receptor antagonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Zibotentan: A Technical Guide to its Molecular Targets in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zibotentan (ZD4054) is a selective antagonist of the Endothelin-A (ETA) receptor, a key player in various cellular processes implicated in cancer progression.[1][2] This technical guide provides an in-depth overview of the molecular targets of Zibotentan in cellular models, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Molecular Target and Binding Affinity

Zibotentan's primary molecular target is the Endothelin-A (ETA) receptor, to which it binds with high affinity and specificity.[1][3] This selective antagonism blocks the downstream signaling cascades initiated by the binding of Endothelin-1 (ET-1), a potent vasoconstrictor and mitogen.[2]

Quantitative Binding and Inhibition Data

The following tables summarize the binding affinity and inhibitory concentrations of Zibotentan for its primary target.

| Parameter | Value | Cell System | Reference |

| Ki (Binding Affinity) | 13 nM | Human ETA Receptor | |

| IC50 (Inhibitory Concentration) | 13 nM | Human ETA Receptor | |

| 21 nM | Human ETA Receptor expressed in CHO cells | ||

| Selectivity | >10 µM (IC50 for ETB Receptor) | Human ETB Receptor |

Table 1: Binding Affinity and Potency of Zibotentan for the Endothelin-A Receptor.

Zibotentan IC50 Values in Various Cancer Cell Lines

The anti-proliferative effect of Zibotentan has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from the Genomics of Drug Sensitivity in Cancer Project are presented below.

| Cell Line | Cancer Type | IC50 (µM) |

| L-428 | Hodgkin's Lymphoma | 5.66 |

| LAMA-84 | Chronic Myeloid Leukemia | 22.33 |

| ALL-SIL | T-cell Leukemia | 28.97 |

| Farage | B-cell Lymphoma | 32.75 |

| NCI-H1781 | Lung NSCLC Adenocarcinoma | 33.73 |

| HCC-44 | Lung NSCLC Adenocarcinoma | 34.29 |

| MEG-01 | Chronic Myeloid Leukemia | 35.46 |

| ES-2 | Ovarian Cancer | 42.65 |

| PA-1 | Ovarian Cancer | 49.23 |

| NALM-6 | B-cell Leukemia | 51.78 |

| MC-IXC | Neuroblastoma | 53.96 |

| D-247MG | Glioma | 57.49 |

| SR | Lymphoid Neoplasm | 57.75 |

| MC116 | B-cell Lymphoma | 57.80 |

| ST486 | Burkitt's Lymphoma | 58.07 |

| GB-1 | Glioma | 60.06 |

| SU-DHL-10 | B-cell Lymphoma | 61.65 |

| SU-DHL-4 | B-cell Lymphoma | 63.98 |

| SIG-M5 | Acute Myeloid Leukemia | 70.55 |

| KE-37 | Lymphoblastic Leukemia | 70.59 |

| BC-3 | B-cell Lymphoma | 73.31 |

| SU-DHL-6 | B-cell Lymphoma | 74.71 |

| MOLP-8 | Myeloma | 75.19 |

| HAL-01 | Lymphoblastic Leukemia | 75.34 |

| SU-DHL-16 | B-cell Lymphoma | 75.72 |

Table 2: Zibotentan IC50 values across a panel of cancer cell lines. Data sourced from the Genomics of Drug Sensitivity in Cancer Project.

Downstream Signaling Pathways Modulated by Zibotentan

By blocking the ETA receptor, Zibotentan inhibits the activation of several critical downstream signaling pathways that are often dysregulated in cancer. These include the PI3K/Akt and MAPK (p42/44) pathways.

PI3K/Akt Pathway

The PI3K/Akt signaling cascade is a crucial regulator of cell survival and proliferation. Zibotentan treatment has been shown to inhibit the phosphorylation of Akt, a key kinase in this pathway. This leads to decreased anti-apoptotic signaling, contributing to the induction of apoptosis in cancer cells.

MAPK (p42/44) Pathway

The MAPK pathway, also known as the ERK pathway, is centrally involved in cell proliferation, differentiation, and survival. Zibotentan has been demonstrated to inhibit the phosphorylation of p42/44 MAPK (ERK1/2), thereby attenuating mitogenic signals and suppressing cancer cell growth.

Impact on Apoptosis and Cell Cycle

The inhibition of Akt and MAPK signaling by Zibotentan has direct consequences on the cellular machinery controlling apoptosis and the cell cycle. Zibotentan treatment is associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the activation of caspase-3 and poly(ADP-ribose) polymerase (PARP), key executioners of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets of Zibotentan.

ETA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Zibotentan for the ETA receptor.

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human ETA receptor in appropriate media.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of radiolabeled endothelin-1 (e.g., [¹²⁵I]ET-1).

-

Add increasing concentrations of unlabeled Zibotentan.

-

Add a constant amount of cell membrane preparation to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

To determine non-specific binding, include control wells with an excess of unlabeled ET-1.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from all measurements.

-

Plot the percentage of specific binding against the logarithm of the Zibotentan concentration.

-

Determine the IC50 value (the concentration of Zibotentan that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Western Blot Analysis of Akt and MAPK Phosphorylation

This protocol details the steps for assessing the effect of Zibotentan on the phosphorylation status of Akt and MAPK.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HEY, OVCA 433, SKOV-3, or A-2780) in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of Zibotentan for a specified time. Include a vehicle-treated control.

-

Optionally, stimulate the cells with ET-1 to induce pathway activation.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration of each sample.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated MAPK (p-MAPK), and total MAPK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands to determine the relative phosphorylation levels.

-

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to measure the effect of Zibotentan on cancer cell proliferation.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of Zibotentan. Include a vehicle-only control.

-

Incubate the cells for a defined period (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution (e.g., dimethyl sulfoxide - DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each Zibotentan concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the Zibotentan concentration.

-

Determine the IC50 value (the concentration of Zibotentan that inhibits cell proliferation by 50%) from the dose-response curve.

-

Conclusion

Zibotentan is a highly selective and potent antagonist of the ETA receptor. Its mechanism of action in cellular models involves the direct inhibition of ETA receptor signaling, leading to the suppression of the pro-survival and pro-proliferative PI3K/Akt and MAPK pathways. This results in the induction of apoptosis and the inhibition of cell proliferation in a variety of cancer cell types. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Zibotentan and other ETA receptor antagonists.

References

The Investigational History of Zibotentan in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigational history of Zibotentan (ZD4054), a selective endothelin-A (ET-A) receptor antagonist, for the treatment of prostate cancer. The document details its mechanism of action, summarizes key preclinical findings, and provides a comprehensive review of the extensive Phase III clinical trial program known as ENTHUSE (Endothelin A Use).

Mechanism of Action: Targeting the Endothelin Axis

Zibotentan is an orally active, potent, and specific antagonist of the endothelin-A (ET-A) receptor.[1] The endothelin axis, particularly the interaction of endothelin-1 (ET-1) with the ET-A receptor, has been implicated in the progression of various cancers, including prostate cancer.[2] In the context of prostate cancer, activation of the ET-A receptor by ET-1 is believed to promote tumor growth, proliferation, and the development of bone metastases.[3][4]

The signaling pathway is initiated by the binding of ET-1 to the ET-A receptor, a G protein-coupled receptor. This binding activates downstream signaling cascades that are thought to contribute to cancer progression. Zibotentan competitively inhibits this interaction, thereby blocking the downstream effects of ET-1 signaling in cancer cells.[1]

Preclinical Investigations

Zibotentan demonstrated promising anti-tumor activity in various preclinical models of cancer, including prostate cancer.

In Vitro Studies